Antifungal agent 73

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

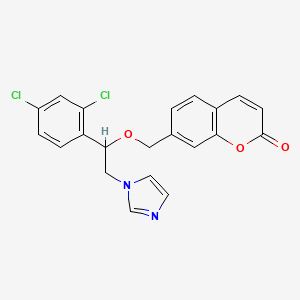

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H16Cl2N2O3 |

|---|---|

Molecular Weight |

415.3 g/mol |

IUPAC Name |

7-[[1-(2,4-dichlorophenyl)-2-imidazol-1-ylethoxy]methyl]chromen-2-one |

InChI |

InChI=1S/C21H16Cl2N2O3/c22-16-4-5-17(18(23)10-16)20(11-25-8-7-24-13-25)27-12-14-1-2-15-3-6-21(26)28-19(15)9-14/h1-10,13,20H,11-12H2 |

InChI Key |

VKWSRUWNMWEHHA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Antifungal agent 73 mechanism of action

An in-depth analysis of the mechanism of action for the novel investigational compound, Antifungal Agent 73, reveals a highly specific and potent activity against a critical component of the fungal cell wall. This technical guide elucidates the core mechanism, presents key quantitative data, details the experimental methodologies used for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound selectively inhibits the enzyme 1,3-β-D-glucan synthase, a key component in the synthesis of β-glucan, which is an essential polysaccharide for maintaining the structural integrity of the fungal cell wall. This inhibition disrupts the cell wall, leading to osmotic instability and ultimately, fungal cell death. The agent demonstrates a non-competitive inhibition pattern, suggesting it binds to an allosteric site on the FKS1 subunit of the glucan synthase complex. This mode of action results in potent fungicidal activity against a broad spectrum of pathogenic fungi.

Quantitative Data Summary

The efficacy of this compound has been quantified through in vitro susceptibility testing and enzyme inhibition assays. The following tables summarize the key findings.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various fungal pathogens.

| Fungal Species | Strain | MIC (µg/mL) |

|---|---|---|

| Candida albicans | ATCC 90028 | 0.125 |

| Candida glabrata | ATCC 90030 | 0.25 |

| Aspergillus fumigatus | ATCC 204305 | 0.06 |

| Cryptococcus neoformans | ATCC 208821 | 0.5 |

| Candida auris | B11221 | 0.125 |

Table 2: Enzyme Inhibition Kinetics of this compound.

| Parameter | Value |

|---|---|

| Target Enzyme | 1,3-β-D-glucan synthase |

| IC50 | 0.08 µg/mL |

| Inhibition Type | Non-competitive |

| Ki | 0.05 µg/mL |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the proposed mechanism of action and the experimental workflow for determining enzyme inhibition.

Caption: Mechanism of this compound targeting 1,3-β-D-glucan synthase.

Caption: Experimental workflow for the 1,3-β-D-glucan synthase inhibition assay.

Detailed Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this guide.

Protocol 1: Broth Microdilution MIC Assay

-

Preparation of Fungal Inoculum: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

-

Drug Dilution: this compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to a drug-free control well.

Protocol 2: 1,3-β-D-Glucan Synthase Inhibition Assay

-

Enzyme Preparation: Microsomal fractions containing the 1,3-β-D-glucan synthase complex are isolated from fungal protoplasts by differential centrifugation. The protein concentration of the enzyme preparation is determined using a standard protein assay.

-

Assay Reaction: The reaction is performed in a buffer containing Tris-HCl, GTP, and a range of concentrations of this compound. The enzyme preparation is pre-incubated with the test compound for 15 minutes at room temperature.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of the substrate, UDP-[¹⁴C]-glucose, and incubated for 60 minutes at 30°C. The reaction is terminated by the addition of trichloroacetic acid.

-

Product Quantification: The radiolabeled β-glucan product is collected by vacuum filtration onto glass fiber filters. The filters are washed to remove unincorporated UDP-[¹⁴C]-glucose. The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The percent inhibition is calculated for each concentration of this compound relative to a no-drug control. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.

A Technical Guide to the Discovery and Isolation of a Novel Antifungal Agent: The Case of Solanimycin

This technical guide provides an in-depth overview of the core processes involved in the discovery, isolation, and preliminary characterization of a novel antifungal agent, using the recently identified antibiotic, Solanimycin, as a case study. The document is intended for researchers, scientists, and drug development professionals engaged in antimicrobial discovery.

Introduction: The Quest for New Antifungals

The rise of drug-resistant fungal infections poses a significant threat to global health. Pathogens such as Candida auris and resistant strains of Aspergillus fumigatus necessitate the urgent discovery of novel antifungal agents with unique mechanisms of action. A promising source for such compounds is microbial secondary metabolism. Many bacteria produce specialized metabolites to compete in their ecological niches, and these compounds can be harnessed for therapeutic purposes.

This guide details the workflow for identifying such an agent, from the isolation of the producing microorganism to the purification and characterization of the active compound. We will use Solanimycin, a potent antifungal produced by the plant pathogenic bacterium Dickeya solani, as a practical example. Solanimycin exhibits a broad spectrum of activity against both plant and human fungal pathogens, including Candida albicans, and acts by disrupting the pathogen's ability to regulate its internal pH.

Discovery and Isolation Workflow

The process of discovering a novel natural product antibiotic like Solanimycin follows a structured workflow. This involves isolating potential producer strains, screening them for desired bioactivity, producing and purifying the active compound, and finally, determining its structure and mechanism of action.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the Solanimycin discovery pipeline.

Isolation of the Producing Microorganism

Dickeya solani is a known plant pathogen, and its isolation follows standard phytopathological protocols.

-

Sample Collection: Obtain potato tubers showing symptoms of blackleg or soft rot disease.

-

Surface Sterilization: Wash the tuber thoroughly with sterile distilled water. Excise a small section (approx. 5x5 mm) of tissue from the margin between healthy and diseased tissue.

-

Tissue Maceration: Aseptically macerate the tissue sample in 1 mL of sterile 0.85% NaCl solution.

-

Plating: Streak a loopful of the resulting suspension onto a selective medium, such as Crystal Violet Pectate (CVP) medium.

-

Incubation: Incubate plates at 28°C for 48-72 hours. Dickeya species are identified by the formation of characteristic pits or cavities in the pectate gel.

-

Strain Identification: Isolate single colonies and confirm their identity using 16S rRNA gene sequencing and comparison with known Dickeya solani strains.

Fermentation for Solanimycin Production

This protocol describes a representative lab-scale fermentation for producing Solanimycin.

-

Inoculum Preparation: Inoculate a single colony of D. solani into a 50 mL flask containing 10 mL of a standard nutrient broth (e.g., LB Broth). Incubate at 28°C for 18-24 hours with shaking at 200 rpm.

-

Production Culture: Inoculate a 1 L flask containing 250 mL of a production medium (e.g., M9 minimal medium supplemented with glucose and casamino acids) with 1% (v/v) of the seed culture.

-

Incubation: Incubate the production culture at a controlled temperature, for instance, 25°C, for 48 to 72 hours with vigorous shaking (220 rpm) to ensure adequate aeration. The production of Solanimycin is associated with the bacterial quorum-sensing system, which is activated at high cell densities.

-

Harvesting: After the incubation period, harvest the culture by centrifugation at 8,000 x g for 20 minutes to pellet the bacterial cells. The antifungal activity is present in the cell-free supernatant.

Extraction and Purification

This protocol outlines a bioactivity-guided fractionation process to isolate the active compound from the culture supernatant.

-

Supernatant Filtration: Filter the cell-free supernatant through a 0.22 µm filter to remove any remaining cells and debris.

-

Solid-Phase Extraction (SPE): Load the filtered supernatant onto a C18 SPE cartridge pre-conditioned with methanol and equilibrated with water. Wash the cartridge with water to remove salts and polar impurities. Elute the active compound(s) with a stepwise gradient of methanol (e.g., 20%, 50%, 80%, 100% methanol in water).

-

Bioactivity Testing: Test each eluted fraction for antifungal activity against a sensitive indicator strain (e.g., Candida albicans) using a well diffusion assay or a microbroth dilution assay.

-

High-Performance Liquid Chromatography (HPLC): Pool the active fractions and concentrate them under reduced pressure. Purify the active compound using reverse-phase HPLC (RP-HPLC) on a C18 column.

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

-

Detection: Monitor the elution profile at multiple wavelengths (e.g., 210 nm, 254 nm) and collect fractions.

-

-

Final Purification: Test the collected HPLC fractions for bioactivity. Pool the pure, active fractions and confirm purity by analytical HPLC. The purified compound is then lyophilized and stored for characterization.

Quantitative Data: Antifungal Activity

The potency of an antifungal agent is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. The MIC values for Solanimycin against various fungal pathogens are summarized below.

| Fungal Pathogen | MIC (µg/mL) | Reference |

| Candida albicans | 0.1 - 0.5 | |

| Aspergillus fumigatus | >50 | |

| Fusarium solani | ~10-20 | |

| Botrytis cinerea | <10 | |

| Alternaria solani | <10 | |

| Rhizoctonia solani | <10 |

Note: Data is compiled from published results. Exact values may vary based on testing conditions and specific strains used.

Proposed Mechanism of Action

Solanimycin exerts its antifungal effect through a novel mechanism of action by targeting the fungal pathogen's ability to maintain pH homeostasis. Many pathogenic fungi actively buffer their environmental pH to facilitate invasion and growth. Solanimycin appears to disrupt this process. The primary pathway responsible for sensing and responding to ambient pH in fungi is the Pal/Rim signaling pathway. It is proposed that Solanimycin's activity is linked to the inhibition of this pathway or a related pH-responsive process, leading to cell death, particularly in neutral to alkaline pH conditions where the pathway is active.

Conclusion

The discovery of Solanimycin from a plant-pathogenic bacterium highlights the value of exploring unique ecological niches for novel antimicrobial compounds. Its potent, broad-spectrum activity and novel pH-dependent mechanism of action make it a promising candidate for further development, particularly in agricultural applications and potentially as a lead for human therapeutics. The workflows and protocols detailed in this guide provide a framework for the continued search and characterization of new antifungal agents to combat the growing challenge of drug resistance.

Preliminary In Vitro Evaluation of Antifungal Agent 73: A Technical Guide

This document provides a comprehensive overview of the preliminary in vitro antifungal properties of the novel investigational compound, Antifungal Agent 73. The data and protocols herein are intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antifungal therapies.

Introduction to this compound

This compound is a novel synthetic molecule belonging to the glucan synthase inhibitor class. Its proposed mechanism of action involves the non-competitive inhibition of the β-(1,3)-D-glucan synthase enzyme complex, a critical component in the synthesis of the fungal cell wall. By disrupting cell wall integrity, Agent 73 is hypothesized to induce osmotic instability and subsequent cell lysis in susceptible fungi. This guide summarizes the initial findings regarding its spectrum of activity and potency against a panel of clinically relevant fungal pathogens.

Quantitative In Vitro Susceptibility Data

The antifungal activity of Agent 73 was assessed using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines. The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the agent that prevented any discernible growth.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various fungal strains.

| Fungal Species | Strain | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Candida albicans | ATCC 90028 | 0.125 - 0.5 | 0.25 | 0.5 |

| Candida glabrata | ATCC 90030 | 0.25 - 1 | 0.5 | 1 |

| Candida parapsilosis | ATCC 22019 | 1 - 4 | 2 | 4 |

| Aspergillus fumigatus | ATCC 204305 | 0.06 - 0.25 | 0.125 | 0.25 |

| Cryptococcus neoformans | ATCC 90112 | 2 - 8 | 4 | 8 |

Detailed Experimental Protocols

This protocol outlines the procedure for determining the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates.

-

Fungal Strains and Media:

-

Fungal isolates were cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

-

RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS was used as the test medium.

-

-

Inoculum Preparation:

-

Fungal colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

This suspension was further diluted in the test medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

-

Assay Procedure:

-

This compound was serially diluted in the test medium in a 96-well microtiter plate.

-

The standardized fungal inoculum was added to each well.

-

Plates were incubated at 35°C for 24-48 hours.

-

The MIC was determined visually as the lowest concentration of the agent showing no visible growth.

-

Visualized Pathways and Workflows

The following diagram illustrates the hypothesized mechanism of action for this compound, targeting the fungal cell wall synthesis pathway.

Caption: Proposed inhibition of β-(1,3)-D-glucan synthase by Agent 73.

The diagram below outlines the key steps in performing a time-kill assay to assess the fungicidal or fungistatic activity of this compound.

Caption: Workflow for the in vitro time-kill fungicidal assay.

Unmasking the Target: A Technical Guide to Identifying the Molecular Action of Antifungal Agent 73

Executive Summary: The discovery of a novel antifungal agent's molecular target is a cornerstone of modern drug development. It illuminates the mechanism of action, paves the way for lead optimization, and is critical for preclinical safety assessment. This guide provides a comprehensive framework for the identification and characterization of the molecular target for a hypothetical novel compound, "Antifungal agent 73." To illustrate this process with concrete examples, we draw upon the well-documented discovery of the target for Caspofungin, a member of the echinocandin class of antifungals. Caspofungin effectively targets β-(1,3)-D-glucan synthase, an essential enzyme for fungal cell wall biosynthesis, providing a robust model for our investigation.

Hypothesis Generation: From Phenotype to Pathway

The initial phase of target identification involves forming a hypothesis based on the observable effects of the agent on fungal cells.

-

Phenotypic Analysis: Treatment of susceptible fungi (e.g., Candida albicans, Aspergillus fumigatus) with this compound would likely induce specific morphological changes. For instance, Caspofungin causes cell lysis, particularly at sites of active growth like hyphal tips, which strongly suggests a disruption of cell wall integrity.

-

Chemical-Genetic Profiling: A powerful approach involves screening a library of yeast deletion mutants. Strains lacking genes that are part of the target's pathway or that help mitigate the drug's effects will exhibit hypersensitivity. For an agent targeting glucan synthesis, mutants in the FKS gene family or related cell wall integrity pathways would be identified as highly sensitive.

Experimental Protocols for Target Identification

Once a hypothesis is formed, direct biochemical and molecular methods are employed to confirm the target.

In Vitro Enzyme Inhibition Assay: β-(1,3)-D-glucan Synthase Activity

This assay directly quantifies the inhibitory effect of the agent on the activity of the suspected target enzyme.

Methodology:

-

Enzyme Preparation: A crude membrane fraction containing β-(1,3)-D-glucan synthase is prepared from a susceptible fungal strain, such as Candida albicans. Cells are grown to the mid-logarithmic phase, harvested, and subjected to mechanical disruption (e.g., with glass beads) in a lysis buffer (e.g., 50 mM Tris-HCl [pH 7.5], 1 mM EDTA, 1 mM β-mercaptoethanol, and protease inhibitors). The lysate is centrifuged to pellet the membrane fraction, which is then washed and resuspended.

-

Assay Reaction: The reaction mixture typically contains the membrane preparation, the substrate UDP-[¹⁴C]-glucose, a buffer system (e.g., 50 mM Tris-HCl, pH 7.5), an activator (e.g., GTPγS), and varying concentrations of the test compound (this compound).

-

Incubation and Product Capture: The reaction is incubated at 30°C. The synthesized product, the (1,3)-β-D-glucan polymer, is acid-insoluble. The reaction is stopped by adding trichloroacetic acid, and the mixture is filtered through a glass fiber filter. The insoluble, radiolabeled glucan polymer is retained on the filter.

-

Quantification: The radioactivity captured on the filter is measured using a scintillation counter. The results are expressed as the percentage of inhibition relative to a control without the drug.

-

Data Analysis: The concentration of the agent that inhibits 50% of the enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Target Pull-Down via Affinity Chromatography

This method isolates the direct binding partner(s) of the antifungal agent from a complex mixture of cellular proteins.

Methodology:

-

Affinity Matrix Preparation: A derivative of this compound is synthesized with a linker arm that allows its covalent immobilization to a solid support, such as epoxy-activated sepharose beads.

-

Protein Extraction: A soluble protein extract is prepared from fungal cells by solubilizing the membrane fraction with a mild, non-denaturing detergent (e.g., CHAPS or dodecyl maltoside).

-

Binding and Elution: The solubilized protein extract is incubated with the affinity matrix. Proteins that do not bind are washed away. The specifically bound proteins are then eluted from the matrix, often by using a competitive ligand (e.g., a high concentration of free this compound).

-

Protein Identification: The eluted proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Distinct protein bands are excised, digested with trypsin, and the resulting peptides are analyzed by mass spectrometry (LC-MS/MS) to determine their amino acid sequences and identify the protein(s). For Caspofungin, this process would identify Fks1p as the primary binding partner.

Quantitative Data Analysis

Systematic collection of quantitative data is essential for comparing the potency of the agent against different fungal species and for correlating enzyme inhibition with antifungal activity.

Table 1: In Vitro Enzyme Inhibition Data (Model)

| Agent | Target Enzyme | Fungal Species | IC₅₀ (ng/mL) |

| This compound | β-(1,3)-D-glucan synthase | Candida albicans | 0.44 |

| This compound | β-(1,3)-D-glucan synthase | Aspergillus fumigatus | 1.8 |

| This compound | β-(1,3)-D-glucan synthase | Cryptococcus neoformans | >1000 |

Table 2: In Vitro Antifungal Susceptibility (MIC) Data (Model)

| Agent | Fungal Species | MIC Range (µg/mL) |

| This compound | Candida albicans | 0.015 - 0.25 |

| This compound | Candida glabrata | 0.03 - 0.25 |

| This compound | Aspergillus fumigatus | 0.015 - 0.12 |

Visualizing the Mechanism and Workflow

Graphical representations are crucial for conveying complex biological pathways and experimental processes.

Fungal Cell Wall Synthesis Pathway and Drug Inhibition

This diagram illustrates the point of intervention of this compound in the synthesis of the fungal cell wall.

Caption: Inhibition of β-(1,3)-D-glucan synthase by this compound.

Workflow for Molecular Target Identification

The logical flow from initial observation to final target validation is depicted below.

Caption: A logical workflow for the identification of a novel antifungal target.

natural source and extraction of Antifungal agent 73

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Antifungal agent 73 (also known as compound A32) is a synthetic compound developed for research purposes in the context of treating azole-resistant candidiasis. It is not a natural product and therefore does not have a natural source or an associated extraction methodology. This guide provides a comprehensive overview of its chemical synthesis, mechanism of action, and antifungal activity based on published scientific literature.

Introduction

The emergence of drug-resistant fungal pathogens, particularly azole-resistant Candida species, poses a significant threat to global health. In response, researchers are actively developing novel antifungal agents with alternative mechanisms of action or improved efficacy against resistant strains. This compound (compound A32) is a novel coumarin-containing azole derivative that has demonstrated potent activity against both fluconazole-susceptible and -resistant Candida strains.[1][2][3] This compound was rationally designed using a scaffold merging strategy, combining the structural features of coumarins, known for their antibiofilm properties, with a CYP51 inhibitor moiety to target ergosterol biosynthesis.[1][2][3]

This technical guide details the chemical synthesis, biological mechanism of action, and in vitro and in vivo antifungal activity of this compound, providing a valuable resource for researchers in mycology and medicinal chemistry.

Chemical Synthesis

This compound is synthesized through a multi-step process. The general strategy involves the preparation of key intermediates followed by their coupling to form the final coumarin-azole hybrid structure.

Experimental Protocol: Synthesis of Compound A32

The synthesis of this compound (compound A32) is detailed in the work by Yan et al. (2023). The following is a summary of the likely synthetic steps based on the general methodologies for coumarin-azole synthesis.

Step 1: Synthesis of the Coumarin Intermediate

-

A substituted phenol is reacted with a malonic acid derivative under appropriate acidic or basic conditions to form the coumarin ring system.

-

Functional group manipulations may be required to introduce a linking point for the azole moiety.

Step 2: Synthesis of the Azole Side-Chain

-

A separate synthesis route is employed to construct the triazole-containing side chain. This typically involves the reaction of an appropriate azide with an alkyne (a "click chemistry" approach) or other standard methods for triazole synthesis.

-

The side-chain is designed to contain a reactive group for subsequent coupling with the coumarin intermediate.

Step 3: Coupling of Intermediates and Final Product Formation

-

The coumarin intermediate and the azole side-chain are coupled using a suitable reaction, such as an etherification or an amidation, depending on the linking strategy.

-

The final product, this compound (compound A32), is purified using chromatographic techniques such as column chromatography and its structure is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Antifungal Activity

This compound has demonstrated significant in vitro and in vivo activity against a range of pathogenic Candida species, including those resistant to fluconazole.

In Vitro Antifungal Susceptibility

The minimum inhibitory concentration (MIC) is a key measure of an antifungal agent's potency. The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation. For this compound, MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Table 1: In Vitro Antifungal Activity of this compound (Compound A32) against Candida Species

| Fungal Strain | MIC (μg/mL) |

| Candida albicans (ATCC 90028) | 0.25 |

| Fluconazole-Resistant C. albicans (904) | 0.5 |

| Candida glabrata (ATCC 2001) | 1 |

| Candida krusei (ATCC 6258) | 2 |

| Candida parapsilosis (ATCC 22019) | 0.5 |

| Candida tropicalis (ATCC 750) | 1 |

Data are representative values from Yan et al. (2023).

In Vivo Efficacy

The in vivo antifungal activity of compound A32 was evaluated in a murine model of systemic candidiasis caused by a fluconazole-resistant strain of C. albicans.

Table 2: In Vivo Efficacy of this compound (Compound A32)

| Treatment Group | Dosage (mg/kg) | Fungal Burden (log CFU/kidney) | Survival Rate (%) |

| Vehicle Control | - | 6.8 ± 0.4 | 0 |

| Fluconazole | 10 | 6.5 ± 0.5 | 20 |

| Compound A32 | 5 | 4.2 ± 0.3 | 80 |

| Compound A32 | 10 | 3.1 ± 0.2 | 100 |

Data are representative values from Yan et al. (2023).

Mechanism of Action

This compound exerts its antifungal effect through a multi-targeted mechanism, which contributes to its potency against resistant strains.

Inhibition of Ergosterol Biosynthesis

The primary mechanism of action is the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal cell death.

Disruption of Fungal Cell Wall and Membrane

In addition to inhibiting ergosterol synthesis, this compound has been shown to directly disrupt the fungal cell wall and cell membrane.[4] This dual action enhances its fungicidal activity.

Anti-Biofilm Activity and Downregulation of Resistance Genes

A key feature of this compound is its ability to inhibit the formation of fungal biofilms, which are a major contributor to drug resistance.[2][3] Furthermore, it has been shown to down-regulate the expression of resistance-related genes, such as those encoding for the drug target (ERG11) and efflux pumps (CDR1), which actively remove antifungal drugs from the fungal cell.[1]

Safety and Toxicology

Preliminary toxicity studies are crucial for the development of any new therapeutic agent.

Cytotoxicity

The cytotoxicity of this compound was evaluated against human cell lines to assess its potential for off-target effects.

Table 3: In Vitro Cytotoxicity of this compound (Compound A32)

| Cell Line | IC₅₀ (μM) |

| Human embryonic lung fibroblasts (MRC-5) | > 50 |

| Human embryonic kidney cells (HEK293T) | > 50 |

IC₅₀ is the concentration of the compound that inhibits 50% of cell growth. Data are representative values from Yan et al. (2023).

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Mechanism of Action Signaling Pathway

Caption: Multi-targeted mechanism of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Syntheses, reactivity, and biological applications of coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity of Seaweed Compounds, Alone or Combined to Reference Drugs, against Breast Cell Lines Cultured in 2D and 3D - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Structural Elucidation of Antifungal Agent 73: A Technical Overview

This guide provides a detailed technical overview of the structural elucidation of Antifungal agent 73, a novel coumarin-containing azole compound developed for treating azole-resistant candidiasis. The structural information is primarily derived from Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Compound Identification

This compound, also referred to as compound A32, has been identified as a potent antifungal agent. Its chemical structure was determined through comprehensive spectroscopic analysis.

-

Systematic Name: 7-(4-(2,4-dichlorophenyl)-5-((1H-1,2,4-triazol-1-yl)methyl)-4H-1,2,4-triazol-3-ylthio)-2H-chromen-2-one

-

Molecular Formula: C₂₀H₁₁Cl₂N₇O₂S

-

CAS Number: 2923519-78-0

Spectroscopic Data

The structural framework of this compound was established using one-dimensional NMR spectroscopy (¹H and ¹³C NMR) and confirmed by HRMS.

NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data, with chemical shifts (δ) reported in parts per million (ppm).

Table 1: ¹H NMR Spectral Data of this compound (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.28 | s | 1H | Triazole-H |

| 8.01 | d, J = 8.4 Hz | 1H | Coumarin-H |

| 7.82 | s | 1H | Triazole-H |

| 7.73 | d, J = 2.0 Hz | 1H | Ar-H |

| 7.54 | dd, J = 8.4, 2.0 Hz | 1H | Ar-H |

| 7.48 | d, J = 8.4 Hz | 1H | Ar-H |

| 7.39 | d, J = 1.6 Hz | 1H | Coumarin-H |

| 7.23 | dd, J = 8.4, 1.6 Hz | 1H | Coumarin-H |

| 6.55 | d, J = 9.6 Hz | 1H | Coumarin-H |

| 5.68 | s | 2H | CH₂ |

Table 2: ¹³C NMR Spectral Data of this compound (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 159.6 | C=O |

| 154.2 | C |

| 152.1 | C |

| 151.0 | CH |

| 149.2 | C |

| 145.4 | CH |

| 144.1 | CH |

| 136.1 | C |

| 134.9 | C |

| 132.8 | CH |

| 131.7 | C |

| 130.3 | CH |

| 129.5 | C |

| 128.6 | CH |

| 125.9 | CH |

| 122.1 | CH |

| 116.8 | C |

| 116.3 | CH |

| 114.2 | CH |

| 52.8 | CH₂ |

High-Resolution Mass Spectrometry (HRMS)

HRMS data confirms the elemental composition of the molecule.

Table 3: HRMS Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 512.0048 | 512.0046 |

Experimental Protocols

The following are generalized experimental protocols typical for the structural elucidation of novel organic compounds.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

-

¹H NMR Acquisition: The spectra were acquired with a spectral width of approximately 16 ppm, a relaxation delay of 1 second, and 16-32 scans. Chemical shifts are reported relative to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

-

¹³C NMR Acquisition: The spectra were acquired with a spectral width of approximately 220 ppm, using a proton-decoupled pulse sequence. Chemical shifts are reported relative to the solvent peak of DMSO-d₆ (δ 39.52 ppm).

High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: HRMS analysis was performed on a high-resolution mass spectrometer using electrospray ionization (ESI).

-

Sample Infusion: The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source.

-

Data Acquisition: The data was acquired in positive ion mode, scanning a mass range appropriate for the expected molecular weight of the compound. The measured mass-to-charge ratio (m/z) for the protonated molecular ion [M+H]⁺ was compared to the calculated value based on the molecular formula.

Visualization of Methodologies and Structure

The following diagrams illustrate the workflow for structural elucidation and the logical connectivity of the core structural components of this compound.

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Antifungal Agent 73

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 73, also identified as compound A32, is a novel coumarin-containing azole with potent activity against azole-resistant candidiasis. Its unique chemical scaffold, which merges a coumarin moiety with an azole pharmacophore, offers a promising strategy to overcome existing antifungal resistance mechanisms. These application notes provide a detailed protocol for the chemical synthesis and subsequent purification of this compound, intended to facilitate further research and development of this promising therapeutic candidate.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. Azole antifungals, which target the fungal enzyme lanosterol 14α-demethylase (CYP51) involved in ergosterol biosynthesis, are a cornerstone of antifungal therapy. However, their efficacy is increasingly compromised by resistance. This compound was developed as a next-generation azole to combat this resistance. This document outlines the laboratory-scale synthesis and purification of this compound.

I. Synthesis Protocol

The synthesis of this compound is a multi-step process commencing with commercially available starting materials. The following protocol details the synthesis of key intermediates and the final coupling reaction.

Materials:

-

2,4-Difluorobenzaldehyde

-

(Chloromethyl)cyclopropane

-

Magnesium turnings

-

Iodine (catalytic amount)

-

Anhydrous Tetrahydrofuran (THF)

-

1-(1H-1,2,4-triazol-1-yl)ethan-1-one

-

Potassium bis(trimethylsilyl)amide (KHMDS)

-

4-Hydroxycoumarin

-

1,2-Dibromoethane

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Petroleum ether (PE)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Silica gel (200-300 mesh) for column chromatography

Experimental Procedure:

Step 1: Synthesis of Intermediate 1 - 1-(cyclopropyl(2,4-difluorophenyl)methyl)-1H-1,2,4-triazole

-

Activate magnesium turnings (1.5 eq) with a crystal of iodine in a flame-dried flask under an inert atmosphere.

-

Add a solution of 2,4-difluorobenzaldehyde (1.0 eq) in anhydrous THF.

-

Slowly add a solution of (chloromethyl)cyclopropane (1.2 eq) in anhydrous THF to initiate the Grignard reaction.

-

After the formation of the Grignard reagent is complete, cool the reaction mixture to 0°C.

-

Add a solution of 1-(1H-1,2,4-triazol-1-yl)ethan-1-one (1.0 eq) in anhydrous THF dropwise to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a petroleum ether:ethyl acetate (5:1) eluent to yield Intermediate 1.

Step 2: Synthesis of Intermediate 2 - 4-(2-bromoethoxy)-2H-chromen-2-one

-

In a round-bottom flask, dissolve 4-hydroxycoumarin (1.0 eq) in DMF.

-

Add potassium carbonate (2.0 eq) and 1,2-dibromoethane (3.0 eq) to the solution.

-

Heat the reaction mixture to 80°C and stir for 4 hours.

-

After cooling to room temperature, pour the reaction mixture into ice water.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to obtain Intermediate 2.

Step 3: Synthesis of this compound (Compound A32)

-

Dissolve Intermediate 1 (1.0 eq) in anhydrous THF and cool the solution to -78°C under an inert atmosphere.

-

Slowly add KHMDS (1.1 eq) to the cooled solution and stir for 30 minutes.

-

Add a solution of Intermediate 2 (1.0 eq) in anhydrous THF to the reaction mixture.

-

Allow the reaction to gradually warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product is then purified as described in the purification protocol.

II. Purification Protocol

Purification of the final compound is achieved through silica gel column chromatography.

Materials and Equipment:

-

Crude this compound

-

Silica gel (200-300 mesh)

-

Chromatography column

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Thin-layer chromatography (TLC) plates and chamber

-

UV lamp (254 nm)

-

Rotary evaporator

-

Collection vials

Procedure:

-

Column Preparation: Prepare a slurry of silica gel in 100% DCM and pack it into a glass chromatography column.

-

Sample Loading: Dissolve the crude product in a minimal volume of DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried sample onto the top of the prepared column.

-

Elution: Begin elution with 100% DCM, gradually increasing the polarity by adding methanol. A gradient of 0% to 2% methanol in DCM is typically effective.

-

Fraction Collection: Collect eluent fractions in separate vials.

-

TLC Monitoring: Monitor the separation by TLC, using a DCM:MeOH (50:1) solvent system. Visualize the spots under UV light.

-

Isolation: Combine the fractions containing the pure product, as determined by TLC analysis.

-

Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound as a solid.

-

Purity and Identity Confirmation: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC), and its identity confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

| Parameter | Value |

| Final Product Yield | 65% |

| Purity (by HPLC) | >95% |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.45 (s, 1H), 8.01 (s, 1H), 7.85 (d, J = 7.9 Hz, 1H), 7.55 (t, J = 7.8 Hz, 1H), 7.34 (d, J = 8.3 Hz, 1H), 7.29 (t, J = 7.5 Hz, 1H), 7.03-6.96 (m, 1H), 6.88-6.79 (m, 2H), 6.20 (s, 1H), 4.68 (t, J = 5.1 Hz, 2H), 4.51-4.43 (m, 1H), 4.38 (t, J = 5.1 Hz, 2H), 1.05-0.95 (m, 1H), 0.65-0.55 (m, 2H), 0.45-0.35 (m, 2H) |

| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 164.8, 162.5, 161.7, 152.5, 151.8, 144.3, 132.4, 130.9, 124.3, 123.0, 116.8, 114.2, 112.5, 112.3, 92.1, 70.1, 68.2, 67.5, 13.9, 4.5, 3.8 |

Visualizations

Caption: Overall workflow for the synthesis and purification of this compound.

Caption: Proposed mechanism of action of this compound targeting fungal CYP51.

Application Note & Protocol: In Vitro Susceptibility Testing for Antifungal Agent 73

This document provides detailed protocols for determining the in vitro antifungal susceptibility of yeasts and filamentous fungi to a hypothetical novel compound, Antifungal Agent 73. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "this compound" is a placeholder for a novel investigational agent. The following protocols provide a general framework and should be adapted and validated for the specific physicochemical properties of the actual compound being tested.

Principle of Methods

Antifungal susceptibility testing (AFST) determines the minimal concentration of an agent that inhibits the growth of a fungal isolate. The primary methods detailed here are Broth Microdilution, for determining the Minimum Inhibitory Concentration (MIC), and Disk Diffusion, for assessing susceptibility based on the size of a growth-inhibition zone.

-

Broth Microdilution: This quantitative method involves challenging a standardized fungal inoculum with serial twofold dilutions of this compound in a microtiter plate. The MIC is the lowest concentration of the agent that prevents visible fungal growth.

-

Disk Diffusion: This qualitative or semi-quantitative method involves placing a disk impregnated with a specific concentration of this compound onto an agar plate swabbed with a standardized fungal inoculum. The agent diffuses into the agar, and the diameter of the resulting zone of growth inhibition is measured after incubation.

Broth Microdilution Method (Reference for Yeasts and Molds)

This protocol is adapted from the CLSI M27 (yeasts) and M38 (molds) guidelines. It is designed to determine the Minimum Inhibitory Concentration (MIC) of this compound.

Materials

-

This compound (powder form, solubility and stability data predetermined)

-

Dimethyl sulfoxide (DMSO) or other appropriate solvent

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well flat-bottom microtiter plates

-

Spectrophotometer (for inoculum standardization)

-

Sterile, inert, sealable container or plastic bags

-

Incubator (35°C)

-

Vortex mixer

-

Quality Control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Aspergillus flavus ATCC 204304)

Experimental Protocol

Step 1: Preparation of this compound Stock Solution

-

Accurately weigh the required amount of this compound powder.

-

Dissolve in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1600 µg/mL). The final solvent concentration in the wells should not exceed 1% and should be shown to not affect fungal growth.

-

Create a working solution by diluting the stock solution 1:50 in RPMI 1640 medium. This will be the starting concentration for serial dilutions.

Step 2: Inoculum Preparation

-

For Yeasts: Subculture the isolate onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours. Select several colonies and suspend them in 5 mL of sterile saline. Adjust the suspension with a spectrophotometer at 530 nm to match the turbidity of a 0.5 McFarland standard (resulting in ~1-5 x 10⁶ CFU/mL).

-

For Molds: Subculture the isolate onto Potato Dextrose Agar (PDA) and incubate at 35°C for 7 days. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension with a spectrophotometer at 530 nm to an optical density that yields a final desired concentration after dilution.

-

Dilute the standardized yeast or mold suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter wells.

Step 3: Microtiter Plate Preparation and Inoculation

-

Dispense 100 µL of sterile RPMI 1640 into wells of columns 2 through 11 of a 96-well plate.

-

Add 200 µL of the this compound working solution to the wells in column 1.

-

Perform a 1:2 serial dilution by transferring 100 µL from column 1 to column 2. Mix well and repeat this process across the plate to column 10. Discard 100 µL from column 10.

-

Column 11 serves as the growth control (no drug), and column 12 serves as the sterility control (no inoculum).

-

Add 100 µL of the final standardized fungal inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.

Step 4: Incubation and MIC Determination

-

Seal the plates in a container with a moistened towel to maintain humidity.

-

Incubate at 35°C for 24-48 hours for yeasts or as required for the specific mold being tested.

-

Read the MIC endpoint visually or with a microplate reader. The MIC is the lowest concentration of this compound showing a significant reduction (typically ≥50% for fungistatic agents or ≥90% for fungicidal agents) in growth compared to the drug-free growth control well.

Data Presentation

MIC values should be recorded and can be summarized as follows. QC strain results must fall within the established reference ranges.

Table 1: Hypothetical MIC Data for this compound

| Fungal Isolate | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Candida albicans (n=50) | 0.25 | 1 | 0.06 - 2 |

| Aspergillus fumigatus (n=50) | 0.5 | 2 | 0.125 - 4 |

| Cryptococcus neoformans (n=20) | 0.125 | 0.5 | ≤0.03 - 1 |

Table 2: Quality Control Ranges for MIC Testing

| QC Strain | Antifungal Agent | Expected MIC Range (µg/mL) |

| C. parapsilosis ATCC 22019 | This compound | 0.125 - 0.5 |

| C. krusei ATCC 6258 | This compound | 2 - 8 |

| A. flavus ATCC 204304 | This compound | 0.25 - 1 |

Disk Diffusion Method

This protocol is adapted from the CLSI M44 guidelines and is primarily used for yeasts.

Materials

-

This compound-impregnated disks (e.g., 10 µg). Disks may need to be prepared and validated in-house.

-

Mueller-Hinton Agar supplemented with 2% glucose and 0.5 µg/mL methylene blue dye (GMB-MHA).

-

Sterile cotton swabs.

-

Forceps.

-

Incubator (35°C).

-

Ruler or caliper for measuring zone diameters.

-

QC strains (e.g., Candida albicans ATCC 90028).

Experimental Protocol

-

Inoculum Preparation: Prepare a yeast suspension equivalent to a 0.5 McFarland standard as described in section 2.2.

-

Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the tube wall to remove excess fluid. Swab the entire surface of the GMB-MHA plate three times, rotating the plate 60 degrees between each application to ensure even coverage.

-

Disk Application: Using sterile forceps, place an this compound disk onto the agar surface. Gently press the disk to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 35°C for 20-24 hours.

-

Zone Measurement: After incubation, measure the diameter of the zone of complete growth inhibition to the nearest millimeter.

Data Presentation

Table 3: Hypothetical Zone Diameter Interpretive Criteria

| Zone Diameter (mm) | Interpretation |

| ≥ 19 | Susceptible (S) |

| 15 - 18 | Susceptible-Dose Dependent (SDD) |

| ≤ 14 | Resistant (R) |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Hypothetical Mechanism of Action Pathway

This diagram illustrates a common antifungal target pathway. The specific mechanism for this compound would need to be elucidated experimentally.

Caption: Hypothetical inhibition of the ergosterol pathway by an agent.

Application Notes: Antifungal Agent 73 for the Treatment of Candida albicans Biofilms

Introduction

Candida albicans is a major fungal pathogen in humans, capable of forming resilient biofilms on both biological and inert surfaces. These biofilms exhibit high resistance to conventional antifungal therapies, posing a significant clinical challenge. Antifungal Agent 73 is a novel small molecule inhibitor demonstrating potent activity against the formation and viability of C. albicans biofilms. These notes provide detailed protocols and data for researchers investigating the anti-biofilm properties of this compound.

Mechanism of Action

This compound primarily targets the Ras1-cAMP-PKA signaling pathway, a critical regulatory cascade for hyphal morphogenesis and biofilm formation in C. albicans. By inhibiting this pathway, the agent effectively suppresses the expression of key adhesin and hypha-specific genes, such as HWP1 and ALS3, thereby preventing the initial adherence of yeast cells and their subsequent transition into the hyphal forms necessary for mature biofilm architecture. Furthermore, this compound has been shown to induce the production of intracellular reactive oxygen species (ROS), leading to oxidative stress and cell death within the biofilm.

Caption: Proposed mechanism of this compound against C. albicans.

Quantitative Data Summary

The following tables summarize the efficacy of this compound against C. albicans (SC5314) biofilms.

Table 1: Minimum Inhibitory and Biofilm Eradication Concentrations

| Parameter | Concentration (µg/mL) |

| MIC₅₀ (Planktonic Cells) | 8 |

| MBIC₅₀ (Biofilm Formation Inhibition) | 16 |

| MBEC₅₀ (Established Biofilm Eradication) | 64 |

Table 2: Inhibition of Biofilm Biomass and Metabolic Activity

| Agent 73 Conc. (µg/mL) | Biofilm Biomass Inhibition (%) (Crystal Violet Assay) | Biofilm Metabolic Activity Reduction (%) (XTT Assay) |

| 4 | 25.3 ± 3.1% | 30.1 ± 4.5% |

| 8 | 48.9 ± 5.2% | 55.7 ± 6.3% |

| 16 (MBIC₅₀) | 75.1 ± 6.8% | 82.4 ± 7.1% |

| 32 | 92.5 ± 4.5% | 95.8 ± 3.9% |

Table 3: Relative Expression of Key Biofilm-Related Genes

| Gene | Function | Fold Change (vs. Untreated Control) at 16 µg/mL |

| HWP1 | Hyphal Wall Protein | -4.5 |

| ALS3 | Agglutinin-like Sequence | -5.2 |

| RAS1 | GTP-binding protein | -3.8 |

Experimental Protocols

The following protocols provide a framework for evaluating the anti-biofilm activity of this compound.

Caption: General experimental workflow for testing anti-biofilm agents.

C. albicans Biofilm Formation Assay

This protocol describes the formation of C. albicans biofilms in a 96-well microtiter plate format.

Materials:

-

C. albicans strain (e.g., SC5314)

-

YPD broth

-

RPMI 1640 medium

-

Phosphate-buffered saline (PBS)

-

Sterile 96-well flat-bottom polystyrene plates

-

This compound stock solution

Procedure:

-

Inoculate C. albicans in YPD broth and grow overnight at 30°C.

-

Harvest the cells by centrifugation, wash twice with PBS, and resuspend in RPMI 1640 medium.

-

Adjust the cell density to 1 x 10⁶ cells/mL in RPMI 1640.

-

Add 100 µL of the cell suspension to each well of a 96-well plate.

-

Add 100 µL of RPMI 1640 containing the desired concentration of this compound (or vehicle control).

-

Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

Crystal Violet (CV) Assay for Biofilm Biomass Quantification

This assay quantifies the total biofilm biomass.

Materials:

-

Biofilm plate from Protocol 1

-

PBS

-

95% Ethanol

-

0.1% (w/v) Crystal Violet solution

-

Microplate reader

Procedure:

-

Carefully aspirate the medium from the wells, ensuring the biofilm remains intact.

-

Wash the wells twice with 200 µL of PBS to remove non-adherent cells.

-

Air dry the plate completely (approximately 45 minutes).

-

Add 110 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

-

Remove the crystal violet solution and wash the wells four times with 300 µL of sterile distilled water.

-

Add 200 µL of 95% ethanol to each well to destain the biofilm.

-

Incubate for 15 minutes with gentle shaking.

-

Transfer 100 µL of the destaining solution to a new plate and measure the absorbance at 570 nm.

XTT Assay for Biofilm Metabolic Activity

The XTT assay measures the metabolic activity of cells within the biofilm, serving as an indicator of cell viability.

Materials:

-

Biofilm plate from Protocol 1

-

XTT solution (1 mg/mL in PBS)

-

Menadione solution (10 mM in acetone)

-

PBS

-

Microplate reader

Procedure:

-

Prepare the XTT/menadione solution immediately before use by mixing 5 mL of XTT solution with 10 µL of menadione solution.

-

Wash the biofilms twice with 200 µL of PBS.

-

Add 100 µL of the XTT/menadione solution to each well.

-

Incubate the plate in the dark at 37°C for 2-3 hours.

-

Measure the absorbance of the resulting formazan product at 490 nm.

Quantification of Intracellular ROS

This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

-

Biofilm plate from Protocol 1

-

DCFH-DA solution (10 mM in DMSO)

-

PBS

-

Fluorometric microplate reader

Procedure:

-

Wash the biofilms twice with 200 µL of PBS.

-

Add 100 µL of PBS containing 10 µM DCFH-DA to each well.

-

Incubate the plate in the dark at 37°C for 1 hour.

-

Wash the wells twice with PBS to remove excess probe.

-

Add 100 µL of PBS to each well.

-

Measure fluorescence using an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

Caption: Intervention points of Agent 73 in the biofilm lifecycle.

Application Notes and Protocols for Testing Antifungal Agent 73 Against Azole-Resistant Fungi

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of azole-resistant fungal pathogens represents a significant challenge in clinical practice. Azole antifungals, which target the ergosterol biosynthesis pathway, have long been a cornerstone of antifungal therapy. However, resistance mechanisms, such as the overexpression of efflux pumps and mutations in the target enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), have compromised their efficacy.

Antifungal Agent 73 is a novel compound developed to combat azole-resistant fungal infections, particularly those caused by Candida species.[1] This agent exhibits a multi-faceted mechanism of action, reportedly disrupting the fungal cell wall and cell membrane, in addition to inhibiting ergosterol biosynthesis. These application notes provide detailed protocols for the comprehensive in vitro and in vivo evaluation of this compound against azole-resistant fungal strains.

Data Presentation

Table 1: In Vitro Susceptibility of Azole-Resistant Candida Strains to this compound

| Fungal Strain | Fluconazole MIC (µg/mL) | This compound MIC (µg/mL) |

| C. albicans 103 (Azole-Resistant) | >64 | 1 |

| C. albicans 904 (Azole-Resistant) | >64 | 2 |

| C. glabrata 54 (Azole-Resistant) | 32 | 0.5 |

| C. krusei ATCC 6258 (Intrinsically Resistant) | 64 | 1 |

| C. albicans ATCC 90028 (Azole-Susceptible Control) | 0.5 | 0.125 |

Table 2: Time-Kill Kinetics of this compound against Azole-Resistant C. albicans 904

| Concentration | 0h (log10 CFU/mL) | 4h (log10 CFU/mL) | 8h (log10 CFU/mL) | 12h (log10 CFU/mL) | 24h (log10 CFU/mL) |

| Growth Control | 5.0 | 6.2 | 7.5 | 8.1 | 8.5 |

| 1x MIC | 5.0 | 4.1 | 3.2 | <2.0 | <2.0 |

| 4x MIC | 5.0 | 3.5 | <2.0 | <2.0 | <2.0 |

Table 3: Effect of this compound on Ergosterol Content in Azole-Resistant C. albicans 904

| Treatment | Ergosterol Content (% of control) |

| Untreated Control | 100% |

| Fluconazole (16 µg/mL) | 85% |

| This compound (1x MIC) | 35% |

| This compound (4x MIC) | 15% |

Table 4: Downregulation of Resistance-Associated Genes in Azole-Resistant C. albicans 904 by this compound

| Gene | Function | Fold Change (vs. Untreated Control) |

| ERG11 | Lanosterol 14α-demethylase | -3.5 |

| CDR1 | ABC transporter (efflux pump) | -4.2 |

| MDR1 | MFS transporter (efflux pump) | -3.8 |

Signaling Pathway

Caption: Mechanism of azole resistance and the multi-target action of this compound.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against azole-resistant fungi.

Materials:

-

Azole-resistant and susceptible fungal strains (e.g., Candida albicans, Candida glabrata)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

This compound stock solution (1280 µg/mL in DMSO)

-

Fluconazole stock solution (for comparison)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader (530 nm)

-

Incubator (35°C)

Procedure:

-

Inoculum Preparation:

-

Culture fungal strains on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.

-

Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

-

Drug Dilution:

-

Prepare serial two-fold dilutions of this compound and fluconazole in RPMI-1640 medium in the 96-well plate. The final concentration range should typically be 0.06 to 64 µg/mL.

-

Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

-

-

Inoculation and Incubation:

-

Add 100 µL of the fungal inoculum to each well containing 100 µL of the drug dilution.

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the drug that causes a significant reduction in growth (typically ≥50%) compared to the drug-free control. This can be assessed visually or by reading the optical density at 530 nm.

-

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Time-Kill Kinetic Assay

This assay evaluates the fungicidal or fungistatic activity of this compound over time.

Materials:

-

Azole-resistant fungal strain

-

RPMI-1640 medium

-

This compound

-

Sterile culture tubes

-

Shaking incubator (35°C)

-

SDA plates

-

Sterile saline

Procedure:

-

Prepare a fungal inoculum of approximately 1-5 x 10⁵ CFU/mL in RPMI-1640 medium.

-

Add this compound at concentrations of 1x and 4x the predetermined MIC. Include a drug-free growth control.

-

Incubate the tubes at 35°C with constant agitation.

-

At specified time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw aliquots from each tube.

-

Prepare serial dilutions in sterile saline and plate onto SDA plates.

-

Incubate the plates at 35°C for 24-48 hours and count the colonies to determine the CFU/mL.

-

Plot the log10 CFU/mL versus time. A ≥3-log10 decrease in CFU/mL from the initial inoculum is considered fungicidal.

Fungal Biofilm Inhibition Assay

This protocol assesses the ability of this compound to prevent the formation of fungal biofilms.

Materials:

-

Azole-resistant, biofilm-forming fungal strain

-

RPMI-1640 medium

-

This compound

-

Sterile 96-well flat-bottom microtiter plates

-

Crystal violet solution (0.1%)

-

Ethanol (95%)

-

Plate reader (570 nm)

Procedure:

-

Prepare a fungal suspension of 1 x 10⁶ cells/mL in RPMI-1640 medium.

-

Add 100 µL of the fungal suspension to the wells of a 96-well plate.

-

Add 100 µL of this compound at various concentrations. Include a drug-free control.

-

Incubate the plate at 37°C for 24 hours without agitation to allow for biofilm formation.

-

After incubation, gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Air-dry the plate and stain the biofilms with 100 µL of 0.1% crystal violet for 15 minutes.

-

Wash the wells with PBS to remove excess stain and air-dry.

-

Destain the wells with 200 µL of 95% ethanol.

-

Measure the absorbance of the destaining solution at 570 nm. The reduction in absorbance indicates biofilm inhibition.

Ergosterol Quantification Assay

This assay determines the effect of this compound on the ergosterol content of the fungal cell membrane.

Materials:

-

Azole-resistant fungal strain

-

Sabouraud Dextrose Broth (SDB)

-

This compound

-

Alcoholic potassium hydroxide (25% KOH in ethanol)

-

n-heptane

-

Spectrophotometer

Procedure:

-

Inoculate SDB with the fungal strain and grow overnight at 35°C with shaking.

-

Inoculate fresh SDB containing various concentrations of this compound (and a drug-free control) with the overnight culture. Incubate for 16 hours at 35°C with shaking.

-

Harvest the cells by centrifugation, wash with sterile water, and record the wet weight of the cell pellet.

-

Add alcoholic KOH to the cell pellet and incubate at 80°C for 1 hour for saponification.

-

After cooling, extract the sterols by adding sterile water and n-heptane, followed by vigorous vortexing.

-

Scan the absorbance of the n-heptane layer from 240 to 300 nm.

-

Calculate the ergosterol content based on the characteristic absorbance peaks of ergosterol (at 281.5 nm) and 24(28)-dehydroergosterol (at 230 nm). The percentage of ergosterol is calculated relative to the wet weight of the cells.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol measures the change in expression of azole resistance-associated genes in response to this compound.

Materials:

-

Azole-resistant fungal strain

-

SDB and this compound

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Primers for target genes (ERG11, CDR1, MDR1) and a reference gene (e.g., ACT1)

-

Real-time PCR system

Procedure:

-

Treat fungal cultures with this compound at a sub-inhibitory concentration for a defined period (e.g., 4 hours).

-

Extract total RNA from the fungal cells using a suitable RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Perform qPCR using SYBR Green master mix and specific primers for the target and reference genes.

-

Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression in the treated samples compared to the untreated control.

Caption: Workflow for Quantitative Real-Time PCR (qRT-PCR) Analysis.

In Vivo Efficacy in a Murine Model of Systemic Candidiasis

This protocol evaluates the in vivo efficacy of this compound in treating a systemic infection with an azole-resistant Candida strain.

Materials:

-

Immunocompromised mice (e.g., neutropenic BALB/c mice)

-

Azole-resistant C. albicans strain

-

This compound formulated for intraperitoneal (IP) or oral (PO) administration

-

Sterile saline

-

Vehicle control

Procedure:

-

Infection:

-

Induce neutropenia in mice if required for the model.

-

Infect mice via tail vein injection with a lethal or sub-lethal dose of the azole-resistant C. albicans strain (e.g., 1 x 10⁵ CFU/mouse).

-

-

Treatment:

-

Randomly assign mice to treatment groups: vehicle control, fluconazole (as a comparator), and different doses of this compound.

-

Begin treatment at a specified time post-infection (e.g., 2 hours) and continue for a defined period (e.g., 7 days) via the chosen route of administration.

-

-

Monitoring and Endpoints:

-

Monitor the mice daily for signs of illness and mortality for up to 21 days post-infection.

-

For a fungal burden study, euthanize a subset of mice at a specific time point (e.g., day 3 post-infection), harvest organs (kidneys, brain), homogenize, and plate serial dilutions to determine the fungal load (CFU/gram of tissue).

-

-

Data Analysis:

-

Compare survival curves between treatment groups using the log-rank test.

-

Compare fungal burdens between groups using appropriate statistical tests (e.g., Mann-Whitney U test).

-

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound against azole-resistant fungi. By systematically assessing its in vitro potency, mechanism of action, and in vivo efficacy, researchers can gain valuable insights into the therapeutic potential of this novel antifungal compound. The provided data tables and diagrams serve as templates for organizing and presenting experimental findings in a clear and concise manner.

References

Application Note: Quantitative Analysis of Antifungal Agent 73 Metabolites by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the extraction, separation, and quantification of the hypothetical novel azole, Antifungal Agent 73, and its primary metabolites from human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a next-generation triazole compound designed for the treatment of invasive fungal infections. Like many azole antifungals, Agent 73 acts by inhibiting lanosterol 14-alpha-demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway.[1][2] This disruption of ergosterol production increases fungal cell membrane permeability, leading to cell lysis and death.[1] The metabolism of azole antifungals is significantly influenced by the cytochrome P450 (CYP) enzyme system, particularly CYP3A4 and CYP2C19, which can lead to considerable pharmacokinetic variability among patients.[3][4]

Therapeutic drug monitoring (TDM) and metabolite analysis are critical for optimizing treatment efficacy and safety.[5][6] This protocol details a robust, sensitive, and selective LC-MS/MS method for the simultaneous quantification of Agent 73 and its two major metabolites: a hydroxylated form (Metabolite M1) and an N-oxide form (Metabolite M2). This method is suitable for pharmacokinetic studies and clinical TDM applications.[5]

Metabolic Pathway of Agent 73

Azole antifungals are primarily metabolized in the liver via the cytochrome P450 enzyme superfamily.[7] The biotransformation of Agent 73 is expected to follow common azole metabolic routes, including oxidation and N-oxidation, leading to the formation of its principal metabolites, M1 and M2. Understanding this pathway is crucial for interpreting patient-specific metabolic profiles and potential drug-drug interactions.[4]

Experimental Protocol

This protocol is designed for the analysis of Agent 73 and its metabolites in human plasma.

Materials and Reagents

-

This compound, Metabolite M1, and Metabolite M2 analytical standards

-

Stable isotope-labeled internal standard (SIL-IS), e.g., Agent 73-d4

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (drug-free)

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for preparing plasma samples for LC-MS/MS analysis.[8][9]

-

Label 1.5 mL microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.

-

Pipette 100 µL of plasma into the appropriately labeled tubes.

-

Add 10 µL of the SIL-IS working solution (e.g., 1 µg/mL Agent 73-d4 in 50% methanol) to each tube, except for blank samples.

-

To precipitate proteins, add 300 µL of cold acetonitrile to each tube.[6]

-

Vortex each tube for 30 seconds to ensure thorough mixing.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer is used for analysis.[11]

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

|---|---|

| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Run Time | 5 minutes[5] |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive[12] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temp. | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | Nitrogen |

Table 3: MRM Transitions (Hypothetical Values)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Agent 73 | 355.1 | 286.2 | 25 |

| Metabolite M1 | 371.1 | 286.2 | 28 |

| Metabolite M2 | 371.1 | 353.1 | 22 |

| Agent 73-d4 (IS) | 359.1 | 290.2 | 25 |

Data Analysis and Quantification

The workflow for data acquisition and analysis involves several key steps from sample injection to final concentration determination.[13][14]

Data is processed using the instrument's proprietary software. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. A linear regression with a 1/x² weighting factor is typically applied. The concentrations of Agent 73, M1, and M2 in unknown samples are then determined from this curve.

Method Performance and Quantitative Data

The method should be validated according to regulatory guidelines (e.g., FDA or EMA).[5] Key validation parameters are summarized below.

Table 4: Method Validation Summary

| Parameter | Agent 73 | Metabolite M1 | Metabolite M2 | Acceptance Criteria |

|---|---|---|---|---|

| Linear Range (ng/mL) | 1 - 1000 | 1 - 1000 | 1 - 1000 | R² ≥ 0.99 |

| LLOQ (ng/mL) | 1 | 1 | 1 | S/N > 10 |

| Intra-assay Precision (%CV) | < 5.2% | < 6.1% | < 5.8% | < 15% |

| Inter-assay Precision (%CV) | < 7.5% | < 8.2% | < 7.9% | < 15% |

| Accuracy (% Bias) | -4.1% to +3.5% | -5.5% to +4.8% | -4.9% to +5.1% | ± 15% |

| Recovery (%) | 92.5% | 89.1% | 95.3% | Consistent & Reproducible |

| Matrix Effect (%) | 97.8% | 96.2% | 101.5% | CV < 15% |

Data presented are representative and should be established for each specific laboratory assay.

Conclusion

This application note describes a comprehensive and robust LC-MS/MS method for the quantitative analysis of this compound and its primary metabolites, M1 and M2, in human plasma. The protocol, utilizing a straightforward protein precipitation for sample preparation, provides the necessary sensitivity, accuracy, and throughput for therapeutic drug monitoring and pharmacokinetic research.[5][6] The detailed methodology and performance characteristics demonstrate its suitability for supporting drug development and clinical studies of this novel antifungal agent.

References

- 1. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Mechanism of azole antifungal activity as determined by liquid chromatographic/mass spectrometric monitoring of ergosterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Pharmacology of azoles] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Multiparametric LC-MS/MS method for simultaneous determination of eleven antifungal drugs and metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. scispace.com [scispace.com]

- 8. spectroscopyeurope.com [spectroscopyeurope.com]

- 9. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Towards the Elucidation of the Pharmacokinetics of Voriconazole: A Quantitative Characterization of Its Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. LC-MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Automated workflows for accurate mass-based putative metabolite identification in LC/MS-derived metabolomic datasets - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Encapsulating Antifungal Agent 73 for Enhanced Drug Delivery

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the encapsulation of "Antifungal Agent 73," a model hydrophobic antifungal compound. The protocols and data are based on established techniques for encapsulating similar molecules, such as itraconazole, to enhance their solubility, stability, and therapeutic efficacy.

Introduction to Encapsulation for Hydrophobic Antifungals

Many potent antifungal agents are characterized by poor aqueous solubility, which limits their bioavailability and clinical application. Encapsulation within a carrier system, such as liposomes or polymeric nanoparticles, is a proven strategy to overcome these limitations. This approach can improve drug solubility, provide controlled release, reduce systemic toxicity, and enable targeted delivery to the site of infection.

This document outlines two primary methods for the encapsulation of the model hydrophobic "this compound": liposomal formulation and polymeric nanoparticle formulation using Poly(lactic-co-glycolic acid) (PLGA).

Comparative Data of Encapsulation Systems

The choice of encapsulation system significantly impacts the physicochemical properties and performance of the final drug product. The following tables summarize typical quantitative data for different formulations encapsulating a model hydrophobic antifungal agent.

Table 1: Physicochemical Properties of "this compound" Formulations